![molecular formula C22H29N3O2S B4992486 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory subunit, IκBα. This prevents the translocation of NF-κB into the nucleus, where it regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, this compound 11-7082 has been found to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. It has been shown to be effective in a range of cell types and experimental models, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound 11-7082 has also been found to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound 11-7082 has been found to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer treatment. Further research is needed to fully understand the mechanisms underlying these effects and to develop more specific and effective derivatives of this compound 11-7082.
Synthesis Methods
The synthesis of 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 involves the reaction between 4-(diethylamino)benzenediazonium chloride and 3-butoxythiophene-2-carbonyl chloride, followed by the addition of 4-aminobenzenethiol. The resulting product is purified through column chromatography and recrystallization to obtain a white powder.
Scientific Research Applications
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses. Additionally, this compound 11-7082 has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
3-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-4-7-15-27-20-10-8-9-17(16-20)21(26)24-22(28)23-18-11-13-19(14-12-18)25(5-2)6-3/h8-14,16H,4-7,15H2,1-3H3,(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVMRSAKZNXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

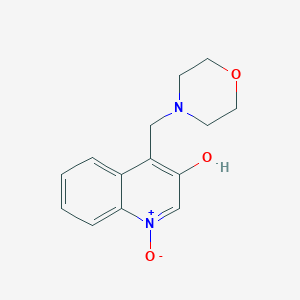
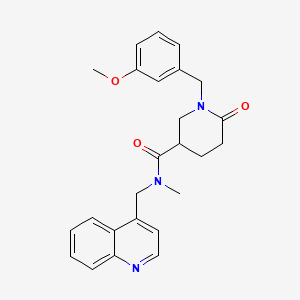
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
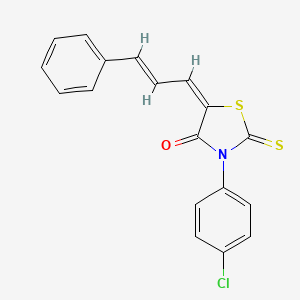
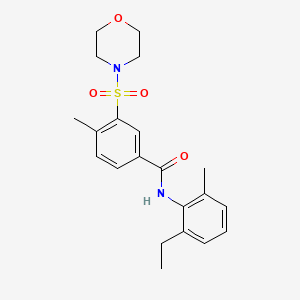
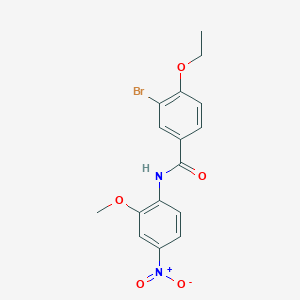
![4-{3-[(2-phenylethyl)amino]butyl}phenol](/img/structure/B4992453.png)
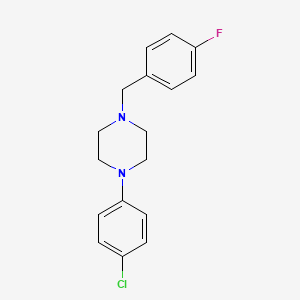
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)
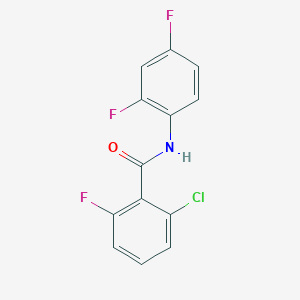
amine oxalate](/img/structure/B4992482.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4992493.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4992495.png)
![1-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenyl]-2,5-pyrrolidinedione](/img/structure/B4992515.png)